3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a trifluoromethyl group and a methoxyphenyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Common reagents used in this synthesis include trifluoroacetic acid, sulfuric acid, or sodium hydroxide, depending on the desired reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, dihydropyrazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl trifluoromethanesulfonate: Similar in structure but with a sulfonate group instead of a pyrazole ring.
Trifluoromethyl ketones: Share the trifluoromethyl group but differ in the presence of a ketone functional group.
4-Methoxyphenyl N-(3-(trifluoromethyl)phenyl)carbamate: Contains both methoxyphenyl and trifluoromethyl groups but in a different arrangement.
Uniqueness
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the combination of the pyrazole ring, methoxyphenyl group, and trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-17-8-4-2-7(3-5-8)9-6-10(16-15-9)11(12,13)14/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCYTQAQZKWCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380905-15-7 |
Source
|
Record name | 3-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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